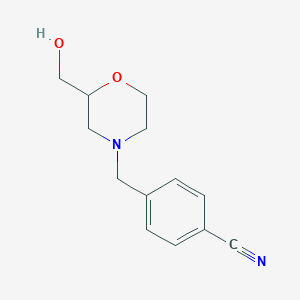

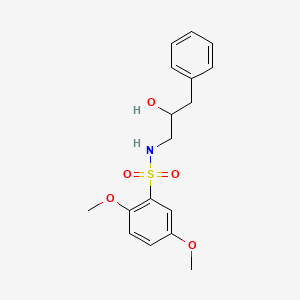

4-((2-(Hydroxymethyl)morpholino)methyl)benzonitrile

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

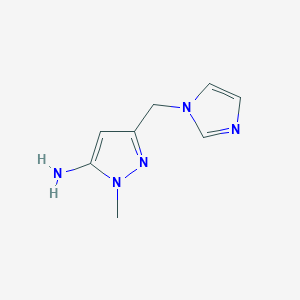

“4-((2-(Hydroxymethyl)morpholino)methyl)benzonitrile” is a compound with the molecular formula C13H16N2O2 and a molecular weight of 232.28 . It has gained significant attention in various fields of research and industry due to its unique properties.

Synthesis Analysis

The synthesis of morpholino nucleosides can be started from enantiopure glycidol . The key common precursor of the targets – 6-hydroxymethyl-morpholine acetal – is easily synthesized via oxirane ring opening of optically pure glycidol using N-nosyl aminoacetaldehyde as a nucleophile, followed by an O-benzoylation/ring-closure tandem reaction sequence .Molecular Structure Analysis

The molecular structure of “4-((2-(Hydroxymethyl)morpholino)methyl)benzonitrile” contains DNA bases attached to a backbone of methylenemorpholine rings linked through phosphorodiamidate groups .Chemical Reactions Analysis

Protodeboronation of pinacol boronic esters is a crucial step in the synthesis of “4-((2-(Hydroxymethyl)morpholino)methyl)benzonitrile”. This process involves a radical approach and is paired with a Matteson–CH2–homologation .Aplicaciones Científicas De Investigación

Antitumor Activity

- A study synthesized a similar compound, 4-(3-amino-4-morpholino-1H-indazole-1-carbonyl)benzonitrile, and explored its structure. This compound showed inhibition of the proliferation of some cancer cell lines, indicating potential antitumor activity (Lu et al., 2018).

Local Anesthetic Properties

- Research on 4-[3-(4-phenoxymethyl-phenyl)-propyl]-morpholine, a compound with a structure related to the query compound, reported its high activity as a topical local anesthetic with low toxicity. A new synthesis method for this compound was reported (Oelschläger et al., 1977).

Androgen Receptor Modulation

- A study identified a 4-(hydroxymethyl)diarylhydantoin as a selective androgen receptor modulator. This compound, having a similar functional group, showed anabolic activity on muscle, dissociated from androgenic activity on prostate (Nique et al., 2012).

Antimicrobial Activity

- Another study synthesized new benzo and naphthonitrile derivatives, including a compound structurally related to the query compound. Some of these compounds exhibited significant antibacterial and antifungal activities (Fadda et al., 2013).

Ionic Liquids and Biodegradability

- A series of 4-benzyl-4-methylmorpholinium salts were synthesized, related to the structure of the query compound. These salts showed moderate or low toxicity and very low activity against bacteria and fungi. Some of these ionic liquids were identified as potential new biomass solvents (Pernak et al., 2011).

Synthesis and Structural Studies

- Research on 4-(morpholin-4-yl)-3-(trifluoromethyl)benzonitrile, a compound with a similar molecular structure, discussed its synthesis and crystal structure, providing insights into the molecular conformation and interactions (Fun et al., 2011).

Mecanismo De Acción

As a type of morpholino oligomer, “4-((2-(Hydroxymethyl)morpholino)methyl)benzonitrile” is used in molecular biology to modify gene expression. Its mechanism of action involves blocking access of other molecules to small (~25 base) specific sequences of the base-pairing surfaces of ribonucleic acid (RNA) .

Safety and Hazards

Propiedades

IUPAC Name |

4-[[2-(hydroxymethyl)morpholin-4-yl]methyl]benzonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N2O2/c14-7-11-1-3-12(4-2-11)8-15-5-6-17-13(9-15)10-16/h1-4,13,16H,5-6,8-10H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NHTFADPGXZZNCI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(CN1CC2=CC=C(C=C2)C#N)CO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-((2-(Hydroxymethyl)morpholino)methyl)benzonitrile | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![methyl 2-(8-(4-bromophenyl)-1,7-dimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate](/img/structure/B2418834.png)

![Ethyl 5-(3-methoxybenzamido)-4-oxo-3-(p-tolyl)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2418836.png)

![3-(benzo[d][1,3]dioxol-5-yloxy)-N-(4-methoxyphenethyl)propane-1-sulfonamide](/img/structure/B2418838.png)

![7-[(2E)-but-2-en-1-yl]-3-methyl-8-[(2E)-2-(3-nitrobenzylidene)hydrazinyl]-3,7-dihydro-1H-purine-2,6-dione](/img/no-structure.png)

![N-{3-[1-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}-4-methylbenzamide](/img/structure/B2418853.png)

![2-[2-(1,3-benzodioxol-5-yl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-cyclopentylacetamide](/img/structure/B2418856.png)